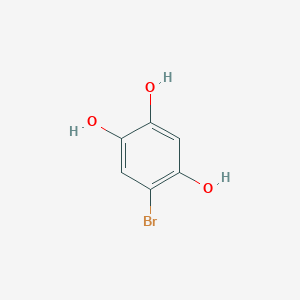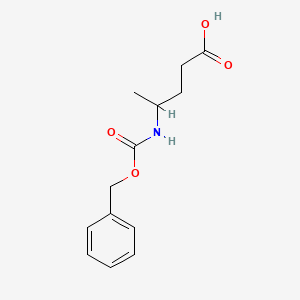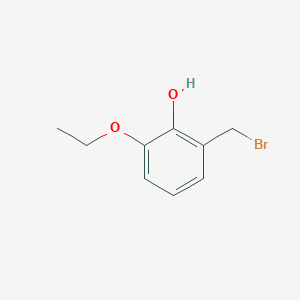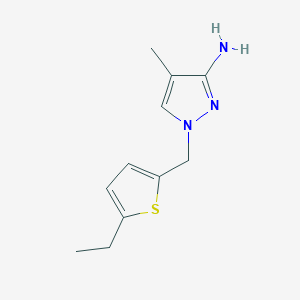![molecular formula C11H15Cl2N3 B13573861 (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an imidazole oxide, while substitution reactions could introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in treating infections and other diseases.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, affecting their activity. This binding can inhibit or activate certain pathways, leading to the compound’s observed effects. For example, it may inhibit fungal growth by interfering with the synthesis of essential cellular components .
Propriétés
Formule moléculaire |
C11H15Cl2N3 |
|---|---|
Poids moléculaire |
260.16 g/mol |
Nom IUPAC |
(1S)-1-(3-imidazol-1-ylphenyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9(12)10-3-2-4-11(7-10)14-6-5-13-8-14;;/h2-9H,12H2,1H3;2*1H/t9-;;/m0../s1 |
Clé InChI |
CMNZZHOOLKWPJS-WWPIYYJJSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC=C1)N2C=CN=C2)N.Cl.Cl |
SMILES canonique |
CC(C1=CC(=CC=C1)N2C=CN=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13573802.png)
![N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride](/img/structure/B13573806.png)

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)
![1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13573820.png)




![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)



